6-Amino-2,3-dichlorobenzenethiol
CAS No.:
Cat. No.: VC16218310
Molecular Formula: C6H5Cl2NS
Molecular Weight: 194.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5Cl2NS |
|---|---|
| Molecular Weight | 194.08 g/mol |
| IUPAC Name | 6-amino-2,3-dichlorobenzenethiol |
| Standard InChI | InChI=1S/C6H5Cl2NS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
| Standard InChI Key | RPIGWTYSJFWGHN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1N)S)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The molecular structure of 6-amino-2,3-dichlorobenzenethiol consists of a benzene ring with substituents at the 2-, 3-, and 6-positions (Figure 1). The chlorine atoms at positions 2 and 3 exert electron-withdrawing effects, while the amino group at position 6 and the thiol group at position 1 contribute nucleophilic character. This arrangement creates a polarized electronic environment, influencing reactivity in substitution and redox reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅Cl₂NS | |
| Molecular Weight | 194.08 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Limited data; likely low in H₂O |
Synthesis and Manufacturing
Reaction Pathways
Industrial synthesis typically employs multi-step protocols:
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Chlorination: Introduction of chlorine atoms to a benzene precursor via electrophilic substitution.
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Amination: Installation of the amino group using NH₃ or protected amines under catalytic conditions.
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Thiolation: Conversion of a sulfonic acid or halide intermediate to –SH via reduction (e.g., LiAlH₄) or nucleophilic displacement.
Optimized Protocols
VulcanChem reports the use of continuous flow reactors to enhance yield and purity. Key reagents include:
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Hydrogen Peroxide (H₂O₂): Oxidizes intermediates during purification.
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Palladium on Carbon (Pd/C): Facilitates hydrogenolysis in deprotection steps.
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Sodium Ethoxide (NaOEt): Promotes nucleophilic substitutions in aromatic systems.
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions.
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Thiol Oxidation: The –SH group is prone to oxidation, necessitating inert atmospheres or stabilizing agents.
Reactivity and Functionalization
Thiol-Disulfide Exchange
The thiol group participates in redox equilibria with disulfides (R–S–S–R), a property exploited in biochemical studies of protein folding and antioxidant mechanisms. For example:
This reactivity underpins potential applications in modulating cellular redox states.
Electrophilic Aromatic Substitution
The amino group activates the ring toward electrophiles, enabling functionalization at the para position (relative to –NH₂). Chlorine atoms direct incoming electrophiles to ortho/para sites, though steric hindrance at the 2- and 3-positions may limit reactivity.
Industrial and Research Applications
Biochemical Probes
The compound serves as a model for studying thiol-mediated cellular processes, including:
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Protein S-thiolation/dethiolation cycles
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Glutathione metabolism
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Redox signaling cascades
Materials Science
Functionalized thiols are precursors for self-assembled monolayers (SAMs) on metal surfaces. Applications in biosensing and nanotechnology are plausible but underexplored.
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